Ethinyl Estradiol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Solubility: 1 part in 6 of ethanol, 1 in 4 of ether, 1 in 5 of acetone, 1 in 4 of dioxane, and 1 in 20 of chloroform. Soluble in vegetable oils, and in solutions of fixed alkali hydroxides.

Soluble in solutions of sodium hydroxide or potassium hydroxide

In double-distilled water, 4.83 mg/L

In water, 11.3 mg/L at 27 °C

0.0113 mg/mL at 27 °C

Synonyms

Canonical SMILES

Isomeric SMILES

Understanding Female Physiology and Disease

- Reproductive Biology: Researchers use EE to study the menstrual cycle, ovulation, and implantation. By manipulating EE levels, scientists can investigate how these hormones regulate different stages of reproduction [].

- Endometriosis Research: EE is used in animal models to mimic the development of endometriosis, a condition where endometrial tissue grows outside the uterus. This helps researchers understand the disease process and develop new treatment strategies [].

Studying Hormone-Dependent Cancers

- Breast Cancer Research: EE can stimulate the growth of some breast cancer cells. Researchers use it in cell cultures and animal models to study the mechanisms of hormone-dependent breast cancers and develop new drugs that target estrogen receptors [].

Investigating Environmental Impacts

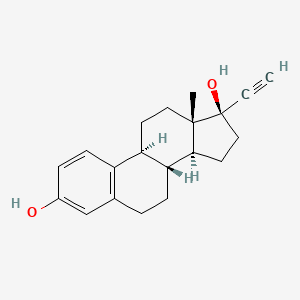

Ethinyl Estradiol is a synthetic derivative of estradiol, characterized by the presence of an ethynyl group at the C17 position. This modification enhances its oral bioavailability and metabolic stability compared to natural estradiol. Ethinyl Estradiol is typically administered in combination with progestins for contraceptive purposes and is also used in hormone replacement therapy and the treatment of certain hormone-sensitive cancers .

Chemical Structure- Chemical Formula: C20H24O2

- Molar Mass: 296.410 g/mol

- CAS Number: 57-63-6

EE mimics the effects of natural estradiol by binding to estrogen receptors (ERs) alpha and beta in various tissues []. This binding triggers changes in gene expression, leading to a cascade of effects that prevent ovulation, thicken cervical mucus to impede sperm passage, and regulate the uterine lining [].

Ethinyl Estradiol undergoes various metabolic transformations primarily in the liver. Key reactions include:

- Glucuronidation: Catalyzed by enzymes such as UGT1A1 and UGT2B7, leading to the formation of glucuronide conjugates that are excreted in urine.

- Sulfation: Involves sulfotransferases like SULT1A1 and SULT1E1, contributing to its metabolism.

- Hydroxylation: Ethinyl Estradiol can be hydroxylated at several positions (e.g., 2, 4, 6, 7) by cytochrome P450 enzymes (CYP3A4, CYP3A5), which can further be methylated or sulfated .

Ethinyl Estradiol acts primarily as an agonist of estrogen receptors (ERα and ERβ), influencing various physiological processes. Its biological activities include:

- Regulation of menstrual cycles and reproductive functions.

- Modulation of bone density and cardiovascular health.

- Influence on lipid metabolism and insulin sensitivity.

- Potential effects on mood and cognitive functions.

Ethinyl Estradiol's potency as an estrogen receptor agonist makes it effective for therapeutic applications but also raises concerns about side effects such as thromboembolic events .

The synthesis of Ethinyl Estradiol typically involves:

- Starting Material: Estrone or estradiol is used as a precursor.

- Ethynylation Reaction: The introduction of the ethynyl group at the C17 position through reaction with acetylene derivatives.

- Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the final compound.

This synthetic pathway allows for the production of Ethinyl Estradiol with high purity and yield .

Ethinyl Estradiol has several key applications:

- Contraception: It is a primary component in many oral contraceptive pills, often combined with progestins to prevent ovulation.

- Hormone Replacement Therapy: Used to alleviate menopausal symptoms and maintain hormonal balance in postmenopausal women.

- Treatment of Hormone-Sensitive Cancers: Employed in managing certain types of breast and endometrial cancers due to its estrogenic effects .

Ethinyl Estradiol can interact with various medications and substances:

- Drug Interactions: Co-administration with certain drugs can alter its metabolism; for example, CYP3A4 inducers may reduce Ethinyl Estradiol levels.

- Hormonal Interactions: It can influence the metabolism of other hormones, including testosterone and progesterone.

- Adverse Effects: Increased risk of thrombosis when combined with other estrogenic compounds or certain medications like Benralizumab .

Several compounds share structural similarities with Ethinyl Estradiol. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Estradiol | Natural estrogen | Lower oral bioavailability compared to Ethinyl Estradiol |

| Estrone | Precursor to estradiol | Less potent than Ethinyl Estradiol |

| Mestranol | Ethinyl derivative | Used in some contraceptive formulations |

| Dienogest | Progestogen with estrogenic properties | Primarily used for contraception |

| Norethisterone | Progestogen | Often combined with estrogens for contraceptive use |

Uniqueness of Ethinyl Estradiol

Ethinyl Estradiol stands out due to its enhanced oral bioavailability and metabolic stability compared to natural estrogens. This makes it particularly effective for use in oral contraceptives while also being associated with a higher risk of certain side effects like venous thromboembolism .

Solubility Profile in Organic and Aqueous Media

The solubility characteristics of ethinyl estradiol demonstrate a pronounced preference for organic solvents over aqueous media, reflecting its lipophilic nature. In aqueous systems, ethinyl estradiol exhibits limited solubility, with values ranging from 4.8 to 11.3 milligrams per liter at 27°C [5]. Alternative measurements report even lower aqueous solubility at 0.01 milligrams per milliliter at room temperature [6], emphasizing the compound's hydrophobic character.

Organic solvents provide significantly enhanced solubility for ethinyl estradiol. Ethanol demonstrates excellent solubility capacity, with reported values of 30 milligrams per milliliter [7] and 50 milligrams per milliliter at 25°C [8]. Dimethyl sulfoxide and dimethyl formamide both achieve solubility levels of 20 milligrams per milliliter at room temperature [7]. These high organic solubility values are essential for pharmaceutical formulation development and analytical method preparation.

For analytical applications requiring aqueous-based systems, solubility enhancement strategies have been developed. A mixed solvent system consisting of ethanol and phosphate buffered saline in a 1:7 ratio achieves ethinyl estradiol solubility of 0.125 milligrams per milliliter [7]. Methanol provides limited solubility, described as sparingly soluble with a ratio of 1 part ethinyl estradiol in 6 parts methanol [5] [9].

| Solvent | Solubility | Temperature | Reference |

|---|---|---|---|

| Water | 4.8-11.3 mg/L | 27°C | [5] |

| Water (alternative measurement) | 0.01 mg/mL | Room temperature | [6] |

| Ethanol | 30-50 mg/mL | Room temperature to 25°C | [7] [8] |

| DMSO | 20 mg/mL | Room temperature | [7] |

| Dimethyl formamide (DMF) | 20 mg/mL | Room temperature | [7] |

| Aqueous buffer (ethanol:PBS 1:7) | 0.125 mg/mL | Room temperature | [7] |

Partition Coefficients (Log P) and Biopharmaceutical Relevance

The partition coefficient of ethinyl estradiol represents a critical parameter for understanding its biopharmaceutical behavior and environmental fate. The octanol-water partition coefficient (Log P) values reported in the literature range from 3.67 to 4.2, with the most reliable determination being Log P = 4.15 using OECD Test Guideline 305 methodology [10] [11]. This high partition coefficient indicates strong lipophilic character, which directly impacts the compound's pharmacokinetic properties and environmental persistence.

Environmental studies consistently report Log Kow values in the range of 3.67 to 4.2 [5] [12], confirming the compound's tendency to associate with organic matter and accumulate in lipid-rich environments. The bioconcentration factor (BCF) of 264 in Lepomis macrochirus (Bluegill sunfish) demonstrates the compound's potential for bioaccumulation in aquatic organisms [10] [11]. The Log Koc value of 3.86 indicates moderate to strong sorption to soil organic carbon, influencing its environmental mobility and persistence [10].

From a biopharmaceutical perspective, ethinyl estradiol is classified as either BCS Class 3 or Class 1, depending on the specific regulatory interpretation [2] [13]. Despite its low aqueous solubility, the compound is considered highly soluble per BCS guidance when administered at the low doses typical of pharmaceutical formulations [13]. The bioavailability of ethinyl estradiol is reported as 40% [6], which is significantly higher than that of natural estradiol due to the ethinyl substitution that confers resistance to first-pass metabolism.

| Property | Value | Method/Species | Reference |

|---|---|---|---|

| Log P (Octanol-water) | 4.15 | OECD Test Guideline 305 | [10] [11] |

| Log P (Environmental studies) | 3.67-4.2 | Range from multiple studies | [5] [12] |

| Bioconcentration factor (BCF) | 264 | Lepomis macrochirus (Bluegill sunfish) | [10] [11] |

| Log Koc (Soil distribution) | 3.86 | Environmental distribution | [10] |

| Biopharmaceutical Classification | Class 3/1 | FDA classification | [2] [13] |

| Bioavailability | 40% | Pharmacokinetic studies | [6] |

Spectroscopic Characteristics (UV-Vis, FTIR, Raman)

The spectroscopic properties of ethinyl estradiol provide distinctive fingerprints for identification, quantification, and structural characterization. Ultraviolet-visible spectroscopy reveals characteristic absorption maxima that are utilized extensively in analytical applications. The primary absorption maximum occurs at 281 nanometers in methanol [7], representing the aromatic A-ring transitions typical of estrogenic compounds. Additional detection wavelengths of 275 nanometers and 280 nanometers are commonly employed for analytical determinations [14] [15], while alternative wavelengths of 210 nanometers and 225 nanometers provide enhanced sensitivity for specific applications [14] [15].

Fluorescence spectroscopy offers increased sensitivity for ethinyl estradiol detection and quantification. Optimal excitation wavelengths are reported at 280 nanometers and 285 nanometers, with corresponding emission maxima at 310 nanometers and 315 nanometers [14] [16]. These fluorescence properties enable detection at lower concentrations than achievable with conventional UV-visible absorption spectroscopy.

Fourier Transform Infrared (FTIR) spectroscopy provides detailed information about functional groups present in ethinyl estradiol. The most prominent feature is a broad hydroxyl stretching band spanning from 3436 to 3227 wavenumbers, characteristic of the phenolic and alcoholic hydroxyl groups in the molecular structure [17]. The distinctive ethynyl group produces a characteristic terminal alkyne carbon-carbon triple bond stretching vibration at 2109 wavenumbers [18], which serves as a unique identifier for ethinyl estradiol compared to natural estrogens.

Raman spectroscopy offers complementary vibrational information with unique advantages for solid-state analysis. The ethynyl carbon-carbon triple bond stretching appears at 2109 wavenumbers in Raman spectra [18], consistent with FTIR observations. A characteristic fingerprint peak at 597 wavenumbers provides specific identification capability [18]. The hydroxyl stretching region in Raman spectroscopy reveals multiple peaks at 3315, 3507, and 3547 wavenumbers, reflecting different hydroxyl environments within the crystal structure [18]. The sharp peak at 3315 wavenumbers is particularly diagnostic, as it corresponds specifically to the terminal alkyne hydrogen [18].

| Technique | Wavelength/Wavenumber | Assignment/Notes | Reference |

|---|---|---|---|

| UV-Visible (λmax) | 281 nm | Maximum absorption in methanol | [7] |

| UV-Visible (detection) | 275 nm, 280 nm | Analytical detection wavelengths | [14] [15] |

| Fluorescence (excitation) | 280 nm, 285 nm | Fluorescence excitation wavelengths | [14] [16] |

| Fluorescence (emission) | 310 nm, 315 nm | Fluorescence emission wavelengths | [14] [16] |

| FTIR (OH stretching) | 3436-3227 cm⁻¹ | Broad OH stretching band | [17] |

| FTIR (C≡C stretching) | 2109 cm⁻¹ | Terminal alkyne C≡C stretching | [18] |

| Raman (ethynyl C≡C) | 2109 cm⁻¹ | Distinctive ethynyl group marker | [18] |

| Raman (characteristic) | 597 cm⁻¹ | Characteristic fingerprint peak | [18] |

| Raman (OH stretching) | 3315, 3507, 3547 cm⁻¹ | Multiple OH environments | [18] |

Purity

Physical Description

Solid

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

3.67 (LogP)

log Kow = 3.67

3.67

Odor

Decomposition

Appearance

Melting Point

142-144

142-146 °C. May also exist in a polymorphic modification with mp 180-186 °C

183 °C

Storage

UNII

GHS Hazard Statements

H302 (50.39%): Harmful if swallowed [Warning Acute toxicity, oral];

H350 (77.17%): May cause cancer [Danger Carcinogenicity];

H351 (19.69%): Suspected of causing cancer [Warning Carcinogenicity];

H360 (66.93%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H362 (19.69%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];

H372 (41.73%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

H400 (21.26%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (64.57%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Therapeutic Uses

Ethinyl estradiol /is indicated in combination with an oral progestin/ for the prevention of pregnancy in women who elect to use this product as a method of contraception. /Included in US product label/

Femhrt (norethindrone acetate/ethinyl estradiol) is indicated in women with an intact uterus for the treatment of moderate to severe vasomotor symptoms associated with the menopause. /Included in US product label/

Femhrt (norethindrone acetate/ethinyl estradiol) is indicated in women with an intact uterus for the prevention of postmenopausal osteoporosis. When prescribing solely for the prevention of postmenopausal osteoporosis, therapy should only be considered for women at significant risk of osteoporosis. Non-estrogen medications should be carefully considered. /Included in US product label/

Ethinyl estradiol is used frequently in combination with progestins for oral contraception.

Pharmacology

Ethinyl Estradiol is a semisynthetic estrogen. Ethinyl estradiol binds to the estrogen receptor complex and enters the nucleus, activating DNA transcription of genes involved in estrogenic cellular responses. This agent also inhibits 5-alpha reductase in epididymal tissue, which lowers testosterone levels and may delay progression of prostatic cancer. In addition to its antineoplastic effects, ethinyl estradiol protects against osteoporosis. In animal models, short-term therapy with this agent has been shown to provide long-term protection against breast cancer, mimicking the antitumor effects of pregnancy. (NCI04)

MeSH Pharmacological Classification

ATC Code

G - Genito urinary system and sex hormones

G03 - Sex hormones and modulators of the genital system

G03C - Estrogens

G03CA - Natural and semisynthetic estrogens, plain

G03CA01 - Ethinylestradiol

L - Antineoplastic and immunomodulating agents

L02 - Endocrine therapy

L02A - Hormones and related agents

L02AA - Estrogens

L02AA03 - Ethinylestradiol

Mechanism of Action

Endogenous estrogens are largely responsible for the development and maintenance of the female reproductive system and secondary sexual characteristics. Although circulating estrogens exist in a dynamic equilibrium of metabolic interconversions, estradiol is the principal intracellular human estrogen and is substantially more potent than its metabolites estrone and estriol at the receptor level. ... After menopause, most endogenous estrogen is produced by conversion of androstenedione, secreted by the adrenal cortex, to estrone by peripheral tissues. Thus, estrone and the sulfate conjugated form, estrone sulfate, are the most abundant circulating estrogens in postmenopausal women. The pharmacologic effects of ethinyl estradiol are similar to those of endogenous estrogens. Estrogens act through binding to nuclear receptors in estrogen-responsive tissues. To date, two estrogen receptors have been identified. These vary in proportion from tissue to tissue. Circulating estrogens modulate the pituitary secretion of the gonadotropins, luteinizing hormone (LH) and follicle stimulating hormone (FSH) through a negative feedback mechanism. Estrogens act to reduce the elevated levels of these hormones seen in postmenopausal women.

Estrogens have an important role in the reproductive, skeletal, cardiovascular, and central nervous systems in women, and act principally by regulating gene expression. Biologic response is initiated when estrogen binds to a ligand-binding domain of the estrogen receptor resulting in a conformational change that leads to gene transcription through specific estrogen response elements (ERE) of target gene promoters; subsequent activation or repression of the target gene is mediated through 2 distinct transactivation domains (ie, AF-1 and AF-2) of the receptor. The estrogen receptor also mediates gene transcription using different response elements (ie, AP-1) and other signal pathways. Recent advances in the molecular pharmacology of estrogen and estrogen receptors have resulted in the development of selective estrogen receptor modulators (eg, clomiphene, raloxifene, tamoxifen, toremifene), agents that bind and activate the estrogen receptor but that exhibit tissue-specific effects distinct from estrogen. Tissue-specific estrogen-agonist or -antagonist activity of these drugs appears to be related to structural differences in their estrogen receptor complex (eg, specifically the surface topography of AF-2 for raloxifene) compared with the estrogen (estradiol)-estrogen receptor complex. A second estrogen receptor also has been identified, and existence of at least 2 estrogen receptors (ER-alpha, ER-beta) may contribute to the tissue-specific activity of selective modulators. While the role of the estrogen receptor in bone, cardiovascular tissue, and the CNS continues to be studied, emerging evidence indicates that the mechanism of action of estrogen receptors in these tissues differs from the manner in which estrogen receptors function in reproductive tissue. /Estrogen General Statement/

Intracellular cytosol-binding proteins for estrogens have been identified in estrogen-responsive tissues including the female genital organs, breasts, pituitary, and hypothalamus. The estrogen-binding protein complex (ie, cytosol-binding protein and estrogen) distributes into the cell nucleus where it stimulates DNA, RNA, and protein synthesis. The presence of these receptor proteins is responsible for the palliative response to estrogen therapy in women with metastatic carcinoma of the breast. /Estrogen General Statement/

Estrogens have generally favorable effects on blood cholesterol and phospholipid concentrations. Estrogens reduce LDL-cholesterol and increase HDL-cholesterol concentrations in a dose-related manner. The decrease in LDL-cholesterol concentrations associated with estrogen therapy appears to result from increased LDL catabolism, while the increase in triglyceride concentrations is caused by increased production of large, triglyceride-rich, very-low-density lipoproteins (VLDLs); changes in serum HDL-cholesterol concentrations appear to result principally from an increase in the cholesterol and apolipoprotein A-1 content of HDL2- and a slight increase in HDL3-cholesterol. /Estrogen General Statement/

For more Mechanism of Action (Complete) data for ETHINYLESTRADIOL (7 total), please visit the HSDB record page.

KEGG Target based Classification of Drugs

Estrogen like receptors

Estrogen receptor

NR3A1 (ESR1) [HSA:2099] [KO:K08550]

Vapor Pressure

Pictograms

Irritant;Health Hazard;Environmental Hazard

Other CAS

Absorption Distribution and Excretion

Ethinylestradiol is 59.2% eliminated in the urine and bile, while 2-3% is eliminated in the feces. Over 90% of ethinylestradiol is eliminated as the unchanged parent drug.

A 30µg oral dose has an apparent volume of distribution of 625.3±228.7L and a 1.2mg topical dose has an apparent volume of distribution of 11745.3±15934.8L.

Ethinylestradiol has an intravenous clearance of 16.47L/h, and an estimated renal clearance of approximately 2.1L/h. A 30µg oral dose has a clearance of 58.0±19.8L/h and a 1.2mg topical dose has a clearance of 303.5±100.5L/h.

Ethinyl estradiol is rapidly and almost completely absorbed. When the lowest and highest tablet strengths, 0.100 mg desogestrel/0.025 mg ethinyl estradiol and 0.150 mg desogestrel/0.025 mg ethinyl estradiol, were compared to solution, the relative bioavailability of ethinyl estradiol was 92% and 98%, respectively.

The distribution of exogenous estrogens is similar to that of endogenous estrogens. Estrogens are widely distributed in the body and are generally found in higher concentrations in the sex hormone target organs. Ethinyl estradiol circulates in the blood largely bound to ... albumin. ... Although ethinyl estradiol does not bind to SHBG, it induces SHBG synthesis.

Estradiol, estrone, and estriol are excreted in the urine along with glucuronide and sulfate conjugates.

25 healthy women of reproductive age who had not previously used oral contraceptive steroids, were each given a single tablet containing 50, 80, or 100 ug of mestranol or 50 or 80 ug of ethinyl estradiol. Blood samples were obtained before taking the tablets and at intervals of 1, 2, 4, and 24 hours afterward. Anti-ethinyl-estradiol antibody in 1 to 100,000 initial dilution was used. Details of techniques employed are given. With ethinyl estradiol, the 1-hour sampling yielded the maximum plasma levels. At 24 hours, the plasma level was not detectable in 4 of 5 subjects given 50 ug or in 1 of 5 given 80 ug. With mestranol, the disappearance curve was more variable with the peak levels usually at 2 hours but occasionally at 4 hours. At all 3 dose levels of mestranol, measurable serum ethinyl estradiol levels were found at 24 hours. These levels were reached more slowly and were lower than when ethinyl estradiol was given. In contrast to natural estrogens ethinyl, estrogens are bound to plasma proteins chiefly by nonspecific binding and are therefore less likely to affect the metabolism of the ethinyl estrogens than are the endogenous steroids. Also, significant amounts of ethinyl estradiol are was given. In contrast to natural estrogens ethinyl, estrogens are bound di-ethynylated in vitro. The pharmacokinetics of ethinyl estrogens differ from those of natural estrogens. This complicates interpretation of plasma or urinary estrone and estradiol measurements.

For more Absorption, Distribution and Excretion (Complete) data for ETHINYLESTRADIOL (7 total), please visit the HSDB record page.

Metabolism Metabolites

Exogenous estrogens are metabolized in the same manner as endogenous estrogens. Circulating estrogens exist in a dynamic equilibrium of metabolic interconversions. These transformations take place mainly in the liver. Estradiol is converted reversibly to estrone, and both can be converted to estriol, which is the major urinary metabolite. Estrogens also undergo enterohepatic recirculation via sulfate and glucuronide conjugation in the liver, biliary secretion of conjugates into the intestine, and hydrolysis in the gut followed by reabsorption. In postmenopausal women, a significant proportion of the circulating estrogens exist as sulfate conjugates, especially estrone sulfate, which serves as a circulating reservoir for the formation of more active estrogens.

Ethinyl estradiol is extensively metabolized, both by oxidation and by conjugation with sulfate and glucuronide. Sulfates are the major circulating conjugates of ethinyl estradiol and glucuronides predominate in urine. The primary oxidative metabolite is 2-hydroxy ethinyl estradiol, formed by the CYP3A4 isoform of cytochrome P450. Part of the first-pass metabolism of ethinyl estradiol is believed to occur in gastrointestinal mucosa. Ethinyl estradiol may undergo enterohepatic circulation.

Ethinyl estradiol is cleared much more slowly ... due to decreased hepatic metabolism.

Studies on the metabolism of ethinylestradiol have been carried out in rats, rabbits, guinea-pigs, dogs and monkeys. It is very rapidly and effectively absorbed from rat intestine; no appreciable metabolic transformation is reported to take place during the absorption process. The main metabolic pathway of ethinylestradiol in rats is by aromatic 2-hydroxylation; hydroxylations at ring B (C-6/C-7) are of only minor importance. Rat liver forms 2-hydroxyethinylestradiol and the methyl ethers thereof, 2-methoxyethinylestradiol and 2-hydroxyethinylestradiol-3-methy1 ether, as its major metabolic products. This pathway is also important in humans. Metabolites of ethinylestradiol in rats are excreted almost exclusively in the feces.

For more Metabolism/Metabolites (Complete) data for ETHINYLESTRADIOL (10 total), please visit the HSDB record page.

Ethinylestradiol has known human metabolites that include 17-Ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-2,3,17-triol and 17-Ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,4,17-triol.

Ethinylestradiol is a known human metabolite of Mestranol.

Hepatic. Quantitatively, the major metabolic pathway for ethinyl estradiol, both in rats and in humans, is aromatic hydroxylation, as it is for the natural estrogens. Half Life: 36 +/- 13 hours

Wikipedia

Lysergol

Drug Warnings

ESTROGENS INCREASE THE RISK OF ENDOMETRIAL CANCER: Close clinical surveillance of all women taking estrogens is important. Adequate diagnostic measures, including endometrial sampling when indicated, should be undertaken to rule out malignancy in all cases of undiagnosed persistent or recurring abnormal vaginal bleeding. There is no evidence that the use of "natural" estrogens results in a different endometrial risk profile than synthetic estrogens at equivalent estrogen doses.

Other doses of oral conjugated estrogens with medroxyprogesterone acetate, and other combinations and dosage forms of estrogens and progestins were not studied in the WHI clinical trials and, in the absence of comparable data, these risks should be assumed to be similar. Because of these risks, estrogens with or without progestins should be prescribed at the lowest effective doses and for the shortest duration consistent with treatment goals and risks for the individual woman.

FDA Pregnancy Risk Category: X /CONTRAINDICATED IN PREGNANCY. Studies in animals and or humans, or investigational or post-marketing reports, have demonstrated positive evidence of fetal abnormalities or risk which clearly outweighs any possible benefit to the patient./

For more Drug Warnings (Complete) data for ETHINYLESTRADIOL (38 total), please visit the HSDB record page.

Biological Half Life

The pharmacokinetics of 19-nor-17 alpha-pregna-1,3,5(10)-trien-20-yne-3,17-diol (ethinylestradiol, Progynon C) (EE2) has been studied after intravenous administration of 0.1 or 0.01 mg/kg and after intragastric administration of 1 mg/kg in female rats, rabbits, beagle dogs, rhesus monkeys and baboons. After intravenous administration disposition of unchanged drug in the plasma was biphasic with initial half-lives between 0.3 and 0.5 hr and terminal half-lives between 2.3 and 3.0 hr. Total plasma clearance was of the same magnitude as total plasma liver flow or even higher rat) indicating a rapid biotransformation of the estrogen in the liver. Systemic availability of intragastric EE2 amounted to 3% in the rat, 0.3% in the rabbit, 9% in the dog, 0.6% in rhesus monkeys and 2% in the baboon and was considerably lower than in humans (40%). Differences in the pharmacokinetics and in the systemic availability of EE2 between laboratory animals and man should be taken into account in the retrospective interpretation of pharmacological and toxicological data and in the design of new studies.

... The elimination phase half-life has been reported ... to be 13 to 27 hours.

Use Classification

Pharmaceuticals

Methods of Manufacturing

By the Nef reaction, or a modification thereof, whereby estrone is caused to react with sodium acetylide in liquid ammonia. Hydrolysis of the sodoxy addition complex yields the desired carbinol. It may also be prepared by a typical Grignard reaction from estrone and ethynyl magnesium bromide.

General Manufacturing Information

Ger. pat. 702063; Brit. pat. 516444; U.S. pats. 2243887; 2251939; 2265976; 2267257

Also used in combination with chloramdinone acetate, desogestrel, ethynodiol, gestodene, lynestrenol, norethindrone or norgetrel ... Has been used in combination with dimethisterone, medroxyprogesterone, ormegestrol acetate

Analytic Laboratory Methods

Method: AOAC 974.43; Procedure: spectrophotometric method; Analyte: ethinyl estradiol; Matrix: drugs; Detection Limit: not provided.

Analyte: ethinylestradiol; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards

Analyte: ethinylestradiol; matrix: chemical identification; procedure: ultraviolet absorption spectrophotometry with comparison to standards

For more Analytic Laboratory Methods (Complete) data for ETHINYLESTRADIOL (7 total), please visit the HSDB record page.

Interactions

Concurrent use /of calcium supplements/ with estrogens may increase calcium absorption and exacerbate nephrolithiasis in susceptible individuals; this can be used to therapeutic advantage to increase bone mass. /Estrogens/

Concurrent use /of glucocorticoid corticosteroids/ with estrogens may alter the metabolism and protein binding of the glucocorticoids, leading to decreased clearance, increased elimination half-life, and increased therapeutic and toxic effects of the glucocorticoids; glucocorticoid dosage adjustment may be required during and following concurrent use. /Estrogens/

Concurrent use /of corticotropin (chronic therapeutic use)/ with estrogens may potentiate the anti-inflammatory effects of endogenous cortisol induced by corticotropin. /Estrogens/

For more Interactions (Complete) data for ETHINYLESTRADIOL (15 total), please visit the HSDB record page.

Dates

2: Archer DF, Thomas MA, Conard J, Merkatz RB, Creasy GW, Roberts K, Plagianos M,

3: Lobo Abascal P, Luzar-Stiffler V, Giljanovic S, Howard B, Weiss H, Trussell J.

4: Waellnitz K, Duijkers I, Klipping C, Rautenberg T, Rohde B, Zurth C. A

5: Patel G, King A, Dutta S, Korb S, Wade JR, Foulds P, Sumeray M. Evaluation of

6: Johnson SA, Painter MS, Javurek AB, Ellersieck MR, Wiedmeyer CE, Thyfault JP,

7: Simone J, Bogue EA, Bhatti DL, Day LE, Farr NA, Grossman AM, Holmes PV.

8: Kendziorski JA, Belcher SM. Effects of whole life exposure to Bisphenol A or

9: Winkler J, Goldammer M, Ludwig M, Rohde B, Zurth C. Pharmacokinetic drug-drug

10: Jourabchi N, Rhee SM, Lazarus GS. Pre-menstrual flares of pyoderma

11: Moini A, Ahmadi F, Jahangiri N, Ahmadi J, Akhoond MR. A randomized controlled

12: Mhao NS, Al-Hilli AS, Hadi NR, Jamil DA, Al-Aubaidy HA. A comparative study

13: Bhattacharya SM, Jha A, DasMukhopadhyay L. Comparison of two contraceptive

14: Volkova K, Reyhanian Caspillo N, Porseryd T, Hallgren S, Dinnetz P, Olsén H,

15: Kriszt R, Winkler Z, Polyák Á, Kuti D, Molnár C, Hrabovszky E, Kalló I, Szőke

16: Kroll R, Ackerman R, Feldman R, Howard B, Weiss H, Hsieh J, Ricciotti N.

17: Grandi G, Napolitano A, Xholli A, Tirelli A, Di Carlo C, Cagnacci A. Effect

18: Al-Jefout M, Nawaiseh N. Continuous Norethisterone Acetate versus Cyclical

19: Ma X, Zhang C, Deng J, Song Y, Li Q, Guo Y, Li C. Simultaneous Degradation of

20: Beltz AM, Hampson E, Berenbaum SA. Oral contraceptives and cognition: A role